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Compound of Interest

Compound Name: DMTr-TNA-5MeU-amidite

Cat. No.: B12386572 Get Quote

Welcome to the technical support center for troubleshooting High-Performance Liquid

Chromatography (HPLC) analysis of Threose Nucleic Acid (TNA) oligonucleotides. This guide

is designed for researchers, scientists, and drug development professionals to quickly

diagnose and resolve common issues, specifically peak splitting, encountered during their

experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
Q1: What is peak splitting in HPLC and why is it a problem for TNA oligo analysis?

In HPLC, a single, pure compound should ideally produce a single, symmetrical Gaussian peak

in the chromatogram.[1][2] Peak splitting occurs when this single peak appears as two or more

distinct, often conjoined, peaks.[1][3] This phenomenon indicates a problem with the separation

process and can lead to inaccurate quantification and difficulty in identifying and characterizing

your TNA oligonucleotide and its impurities.[4]

Q2: My TNA oligo peak is splitting. Where do I start my troubleshooting?

A systematic approach is crucial. A good starting point is to determine if the splitting is observed

for a single peak or all peaks in the chromatogram.[1][5] If only one peak is splitting, the issue

is likely related to the sample chemistry or specific method parameters.[5][6] If all peaks are

splitting, it often points to a problem with the HPLC system or the column.[1]
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Here is a logical workflow to guide your troubleshooting process:

Peak Splitting Observed

Is it a single peak or all peaks?

Single Peak Splitting

Single

All Peaks Splitting

All

Inject a smaller sample volume.
Does the peak resolve into two?

Is there a void or contamination
in the column?

Yes: Co-eluting species.
Optimize method (gradient, temp).

Yes

No: Investigate further.

No

Is the sample solvent stronger
than the mobile phase?

Yes: Dissolve sample in mobile phase
or a weaker solvent.

Yes

No: Consider analyte secondary structure.

No

Increase column temperature or
add denaturing agent (e.g., urea).

Yes: Flush the column.
If unresolved, replace the column.

Yes

No: Check for system issues.

No

Is the column frit blocked?

Yes: Backflush the column or
replace the frit/column.

Yes

No: Check for dead volume.

No

Check for loose fittings or
use low-dead-volume components.
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Figure 1. Troubleshooting workflow for peak splitting in HPLC.

Method and Mobile Phase Related Issues
Q3: Could my mobile phase be causing the peak splitting?

Yes, the mobile phase composition is critical for the successful separation of oligonucleotides.

[7] Ion-pair reversed-phase (IP-RP) chromatography is a common technique for TNA oligo

analysis.[8][9] Several factors related to the mobile phase can cause peak splitting:

Inappropriate Ion-Pairing Agent: The type and concentration of the ion-pairing agent, typically

an alkylamine like triethylamine (TEA), significantly affect retention and peak shape.[8][10]

Using a combination of ion-pairing agents can sometimes improve resolution.[11]

Mobile Phase pH: The pH of the mobile phase can influence the charge of the TNA oligo and

its interaction with the stationary phase.[12] A pH close to the pKa of the analyte can lead to

peak splitting.[13]

Solvent Mismatch: If your TNA oligo is dissolved in a solvent that is significantly stronger

(i.e., has a higher organic content) than your initial mobile phase, it can cause peak distortion

and splitting.[4][13] Always try to dissolve your sample in the initial mobile phase conditions.

Table 1: Common Ion-Pairing Reagents for Oligonucleotide Analysis
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Ion-Pairing Agent Counter Ion
Typical
Concentration

Notes

Triethylamine (TEA)

Acetate (TEAA) or

Hexafluoroisopropanol

(HFIP)

15 mM TEA with 100-

400 mM HFIP

HFIP is MS-

compatible, while

acetate is better for

UV detection.[14]

Hexylamine (HA)

Acetate (HAA) or

Hexafluoroisopropanol

(HFIP)

15 mM HA

Can offer better

separation for longer

oligos compared to

TEA/HFIP.[15]

N,N-

Dimethylbutylamine

Hexafluoroisopropanol

(HFIP)
Varies

Can provide optimal

separation for

medium-sized

oligonucleotides.[16]

Dibutylamine
Hexafluoroisopropanol

(HFIP)
Varies

Can provide optimal

separation for larger

oligonucleotides.[16]

Q4: Can column temperature affect my TNA oligo separation and lead to peak splitting?

Yes, temperature is a critical parameter. High temperatures (often >60°C) are frequently used

in oligonucleotide separations to denature any secondary structures (like hairpins or duplexes)

that the TNA oligo might form.[17][18] These different conformations can have different

retention times, leading to broadened or split peaks.[12] Increasing the column temperature

can often resolve this issue.[17]

Table 2: Effect of Temperature on Oligonucleotide Resolution

Temperature (°C) Effect on Retention Time Effect on Resolution

30 Higher Lower

60 Lower Higher

80 Significantly Lower Markedly Higher[18]
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Note: As temperature increases, the viscosity of the mobile phase decreases, which in turn

lowers the backpressure.[18]

Column and Hardware Related Issues
Q5: I suspect my column is the problem. What are the common column-related causes of peak

splitting?

Column degradation is a frequent cause of poor peak shape.[2] Here are some common

issues:

Column Void: A void or channel in the column packing material can create different flow

paths for the analyte, resulting in split peaks.[1][5] This can be caused by pressure shocks or

using the column outside its recommended pH range.

Contamination: The column inlet frit or the stationary phase itself can become contaminated

or partially blocked.[1][4] This disrupts the sample flow path and leads to peak splitting.[1] If

all peaks are splitting, a blocked frit is a likely culprit.[1]

Stationary Phase Degradation: Over time, the stationary phase can degrade, especially

when using aggressive mobile phases or operating at high temperatures and pH.[2]

Q6: How can I fix a column-related issue?

Flushing: For a contaminated column, flushing with a strong solvent may resolve the issue.

[4]

Backflushing: If you suspect a blocked inlet frit, you can try backflushing the column

(reversing the flow direction).

Replacement: If a void has formed or the stationary phase is significantly degraded, the

column will likely need to be replaced.[1]

Sample Related Issues
Q7: Can the TNA oligo itself be the cause of peak splitting?

Yes, the characteristics of your TNA oligo sample can contribute to peak splitting:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://assets.fishersci.com/TFS-Assets/CMD/Application-Notes/AN-21476-LC-Mixed-Base-Oligonucleotides-AN21476-EN.pdf
https://m.youtube.com/watch?v=N_2vMOTgVEE
https://www.sepscience.com/peak-splitting-in-hplc-causes-and-solutions-9379
https://www.bio-works.com/hubfs/Documents/TN10000001BA_Split%20peaks_in_liquid_chromatography.pdf?hsLang=en
https://www.sepscience.com/peak-splitting-in-hplc-causes-and-solutions-9379
https://www.researchgate.net/post/When_using_HPLC_how_do_you_deal_with_split_peaks
https://www.sepscience.com/peak-splitting-in-hplc-causes-and-solutions-9379
https://www.sepscience.com/peak-splitting-in-hplc-causes-and-solutions-9379
https://m.youtube.com/watch?v=N_2vMOTgVEE
https://www.researchgate.net/post/When_using_HPLC_how_do_you_deal_with_split_peaks
https://www.sepscience.com/peak-splitting-in-hplc-causes-and-solutions-9379
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Structures: As mentioned, TNA oligos can form secondary structures. If these

structures are stable under your chromatographic conditions, you may see multiple peaks

corresponding to different conformations.[12]

Co-eluting Impurities: What appears to be a split peak might actually be two different, closely

eluting species.[1] Synthesis of oligonucleotides can result in closely related impurities that

are difficult to separate.[11] To check for this, try injecting a smaller volume of your sample. If

the split peak resolves into two distinct peaks, you are likely dealing with co-eluting

compounds.[1]

Sample Overload: Injecting too concentrated a sample can overwhelm the stationary phase,

leading to peak distortion and splitting.[3][13] Try diluting your sample and re-injecting.

Experimental Protocol: General IP-RP HPLC Method
for TNA Oligo Analysis
This is a general starting protocol. Optimization will be required for specific TNA

oligonucleotides.

Column: Use a column specifically designed for oligonucleotide analysis (e.g., a C18 column

with a wide pore size).

Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.

Mobile Phase B: 100 mM TEAA in 50:50 Acetonitrile/Water.

Flow Rate: 0.8 mL/min.

Column Temperature: 60°C.

Gradient:

0-2 min: 25% B

2-17 min: 25-50% B (linear gradient)

17-19 min: 50-95% B (linear gradient)
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19-21 min: 95% B (hold)

21-23 min: 95-25% B (linear gradient)

23-30 min: 25% B (re-equilibration)

Detection: UV at 260 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve the TNA oligonucleotide sample in Mobile Phase A.
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Figure 2. General experimental workflow for TNA oligo HPLC analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]

2. m.youtube.com [m.youtube.com]

3. uhplcs.com [uhplcs.com]

4. researchgate.net [researchgate.net]

5. bio-works.com [bio-works.com]

6. researchgate.net [researchgate.net]

7. elementlabsolutions.com [elementlabsolutions.com]

8. chromatographyonline.com [chromatographyonline.com]

9. gilson.com [gilson.com]

10. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]

11. Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by
reversed phase-ion pairing ultra performance liquid chromatography (UPLC) - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid
chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]

13. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC
TRAINING ARTICLES] : HPLC Peak Splitting. Common Reasons For It
[hplctips.blogspot.com]

14. agilent.com [agilent.com]

15. lcms.cz [lcms.cz]

16. analyticalscience.wiley.com [analyticalscience.wiley.com]

17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

18. assets.fishersci.com [assets.fishersci.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12386572?utm_src=pdf-custom-synthesis
https://www.sepscience.com/peak-splitting-in-hplc-causes-and-solutions-9379
https://m.youtube.com/watch?v=N_2vMOTgVEE
https://uhplcs.com/how-to-deal-with-peak-splitting-in-hplc/
https://www.researchgate.net/post/When_using_HPLC_how_do_you_deal_with_split_peaks
https://www.bio-works.com/hubfs/Documents/TN10000001BA_Split%20peaks_in_liquid_chromatography.pdf?hsLang=en
https://www.researchgate.net/publication/364736954_Split_peaks_as_a_phenomenon_in_liquid_chromatography
https://www.elementlabsolutions.com/uk/chromatography-blog/post/solutions-for-oligonucleotide-analysis-and-purification-reversed-phase-chromatography
https://www.chromatographyonline.com/view/separating-oligonucleotides-using-ion-pair-reversed-phase-liquid-chromatography
https://www.gilson.com/default/learninghub/post/five-crucial-considerations-to-overcome-challenges-in-oligonucleotide-purification.html
https://www.phenomenex.com/knowledge-center/hplc-knowledge-center/method-development-strategies-for-oligonucleotides
https://pubmed.ncbi.nlm.nih.gov/21514903/
https://pubmed.ncbi.nlm.nih.gov/21514903/
https://pubmed.ncbi.nlm.nih.gov/21514903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8610006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8610006/
https://hplctips.blogspot.com/2016/09/hplc-peak-splitting-common-reasons-for.html
https://hplctips.blogspot.com/2016/09/hplc-peak-splitting-common-reasons-for.html
https://hplctips.blogspot.com/2016/09/hplc-peak-splitting-common-reasons-for.html
https://www.agilent.com/cs/library/brochures/br-PLRP-S-Oligo-purification-workflow-5994-4636-en-agilent.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720006948en_b157469380/720006948en.pdf
https://analyticalscience.wiley.com/content/article-do/easier-oligonucleotides-optimising-ion-pairing-reagents-lc-ms
https://phenomenex.blob.core.windows.net/documents/91f2aa9c-9cb4-4e6b-930b-ca4e29dc3459.pdf
https://assets.fishersci.com/TFS-Assets/CMD/Application-Notes/AN-21476-LC-Mixed-Base-Oligonucleotides-AN21476-EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Support Center: Troubleshooting Peak
Splitting in HPLC of TNA Oligos]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386572#troubleshooting-peak-splitting-in-hplc-of-
tna-oligos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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